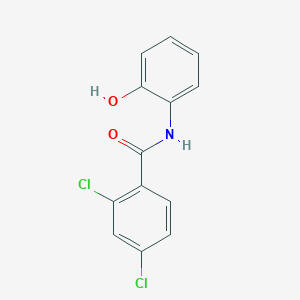

2,4-dichloro-N-(2-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNVTWLOUXXFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54255-56-0 | |

| Record name | 2,4-DICHLORO-2'-HYDROXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 2,4 Dichloro N 2 Hydroxyphenyl Benzamide

Established Synthetic Routes for 2,4-Dichloro-N-(2-hydroxyphenyl)benzamide

The most conventional and established method for the synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide is the acylation of 2-aminophenol (B121084) with 2,4-dichlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed for the formation of amide bonds.

The synthesis is a two-step process, beginning with the preparation of the acylating agent, 2,4-dichlorobenzoyl chloride. This intermediate is typically synthesized from 2,4-dichlorobenzoic acid through its reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) nanobioletters.com. Alternatively, 2,4-dichlorobenzoyl chloride can be prepared from 2,4-dichlorotoluene (B165549) via side-chain chlorination to form 2,4-dichlorotrichloromethylbenzene, followed by hydrolysis google.com.

In the subsequent step, the prepared 2,4-dichlorobenzoyl chloride is reacted with 2-aminophenol. The amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct.

A representative synthetic scheme is as follows:

Step 1: Preparation of 2,4-Dichlorobenzoyl Chloride

Step 2: Synthesis of 2,4-Dichloro-N-(2-hydroxyphenyl)benzamide

Synthesis of Structural Analogs and Derivatives of 2,4-Dichloro-N-(2-hydroxyphenyl)benzamide

The modular nature of the synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide allows for the straightforward preparation of a wide array of structural analogs and derivatives. By substituting the starting materials, a diverse library of related compounds can be generated.

Modifications to the dichlorinated phenyl ring can be achieved by employing different substituted benzoyl chlorides in the acylation step. For instance, the use of other dichlorobenzoyl chloride isomers or benzoyl chlorides with alternative substitution patterns (e.g., different halogens, alkyl, or alkoxy groups) would yield the corresponding N-(2-hydroxyphenyl)benzamide derivatives.

Similarly, the hydroxyphenyl moiety can be altered by utilizing various substituted 2-aminophenols as the nucleophilic component. This allows for the introduction of a range of functional groups onto this part of the molecule. The synthesis of N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives, for example, has been reported through the condensation of 3-aminophenol (B1664112) with benzoyl chloride, followed by alkylation researchgate.net. This illustrates a viable strategy for producing derivatives of the target compound with modifications on the hydroxyphenyl ring.

The following table provides examples of starting materials that could be used to synthesize various structural analogs:

| Substituted Benzoyl Chloride | Substituted Aminophenol | Resulting Analog Structure |

| 2,4-Difluorobenzoyl chloride | 2-Amino-4-methylphenol | 2,4-Difluoro-N-(2-hydroxy-4-methylphenyl)benzamide |

| 4-Bromo-2-chlorobenzoyl chloride | 2-Amino-5-nitrophenol | 4-Bromo-2-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide |

| 2,4,6-Trichlorobenzoyl chloride | 2-Aminophenol | 2,4,6-Trichloro-N-(2-hydroxyphenyl)benzamide |

| 2,4-Dichlorobenzoyl chloride | 2-Amino-4,6-dichlorophenol | 2,4-Dichloro-N-(2-hydroxy-4,6-dichlorophenyl)benzamide |

Novel Synthetic Approaches and Catalytic Systems in Benzamide (B126) Synthesis

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis. In the context of benzamide synthesis, several novel approaches have emerged, including the use of microwave-assisted synthesis and recyclable catalysts.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained considerable attention as a powerful tool for accelerating chemical reactions. jocpr.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods. nih.gov

The application of microwave technology to the synthesis of benzamides and related compounds has been well-documented. For instance, the synthesis of N-substituted benzamides has been successfully achieved under microwave irradiation, often with significant improvements in efficiency. niscpr.res.in The reaction between 2-aminophenol and benzoyl chloride to form 2-phenyl benzoxazole (B165842) derivatives, a reaction closely related to the synthesis of the target compound, has been shown to proceed efficiently under microwave irradiation in the presence of a catalyst. rsc.org This suggests that the synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide could also be significantly enhanced through the application of microwave heating.

Application of Recyclable Heteropolyacid Catalysts

Heteropolyacids (HPAs) are a class of complex proton acids that have emerged as highly efficient and environmentally benign catalysts for a wide range of organic transformations. juniperpublishers.com Their key advantages include their strong Brønsted acidity, thermal stability, and recyclability, making them attractive alternatives to traditional corrosive and polluting acid catalysts.

Keggin-type heteropolyacids, in particular, have been successfully employed as catalysts in the synthesis of N-phenyl-benzamide derivatives. nih.govresearchgate.net Research has demonstrated that these catalysts, in conjunction with microwave irradiation, can facilitate the synthesis of these compounds in high yields and with short reaction times, often under solvent-free conditions. nih.govresearchgate.net The acidity of the heteropolyacid plays a crucial role in its catalytic activity, with tungsten-based HPAs generally showing higher efficiency than their molybdenum-based counterparts. nih.gov

The use of recyclable heteropolyacid catalysts offers a green and sustainable approach to the synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide and its derivatives, minimizing waste and environmental impact.

The following table summarizes the key features of these novel synthetic approaches:

| Synthetic Approach | Key Advantages |

| Microwave-Assisted Synthesis | - Rapid reaction rates- Reduced reaction times- Increased product yields- Often results in cleaner reactions |

| Recyclable Heteropolyacid Catalysis | - High catalytic activity- Environmentally benign- Recyclable and reusable- Can be used in solvent-free conditions |

Advanced Structural Characterization and Spectroscopic Investigations of 2,4 Dichloro N 2 Hydroxyphenyl Benzamide and Its Derivatives

Detailed Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide. Infrared, Raman, Nuclear Magnetic Resonance, and UV-Visible spectroscopy each provide unique insights into the vibrational and electronic properties of the molecule, as well as the connectivity of its atoms.

Infrared and Raman Spectroscopy Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding within a molecule. For 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, the key vibrational modes are associated with the amide linkage, the hydroxyl group, and the substituted aromatic rings.

The N-H stretching vibration is typically observed in the range of 3500-3200 cm⁻¹. In related benzamide (B126) derivatives, this band can be found around 3339 cm⁻¹ in the FTIR spectrum and 3319 cm⁻¹ in the FT-Raman spectrum. researchgate.net The exact position is sensitive to hydrogen bonding, with lower frequencies indicating stronger hydrogen bond interactions. The O-H stretching vibration of the phenolic group is also expected in this region, often appearing as a broad band due to hydrogen bonding.

The carbonyl (C=O) stretching vibration of the amide group is one of the most intense bands in the IR spectrum and is typically found in the region of 1700-1630 cm⁻¹. For instance, in N-(2-hydroxy-5-methylphenyl)benzamide, the C=O stretch is observed at 1667 cm⁻¹. nih.govnih.gov The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen can lead to a red shift (lower frequency) of this band.

Other important vibrations include the C-N stretching of the amide group, which appears in the 1300-1200 cm⁻¹ region, and the C-Cl stretching vibrations associated with the dichlorinated benzene (B151609) ring, typically found in the 800-600 cm⁻¹ range.

Table 1: Characteristic Vibrational Frequencies in Related Benzamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound Example | Observed Frequency (cm⁻¹) | Citation |

|---|---|---|---|---|

| N-H Stretch | 3500-3200 | Paclitaxel Drug | 3339 (FTIR), 3319 (FT-Raman) | researchgate.net |

| O-H Stretch | 3500-3200 | Salicylic (B10762653) Acid | 3225 (FTIR), 3223 (FT-Raman) | nih.gov |

| C=O Stretch | 1700-1630 | 2-Nitro-N-(4-nitrophenyl)benzamide | 1667 | nih.gov |

| C-N Stretch | 1300-1200 | Fluorouracil | 1222 (IR), 1226 (Raman) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, the aromatic protons are expected to resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. The protons on the 2,4-dichlorobenzoyl ring will exhibit a distinct splitting pattern (doublet, doublet of doublets) due to their coupling with each other. Similarly, the protons on the 2-hydroxyphenyl ring will show their own characteristic multiplets. The amide proton (N-H) signal is expected to be a singlet, and its chemical shift can vary depending on the solvent and the extent of hydrogen bonding, but it is often observed at δ 9.0 ppm or higher. nih.gov The phenolic hydroxyl proton (O-H) will also appear as a singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is the most downfield signal, typically appearing around δ 165 ppm. nih.gov The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the chlorine and oxygen atoms will be shifted downfield due to the electronegativity of these atoms.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling relationships between protons on the same aromatic ring. HSQC would correlate each proton to its directly attached carbon atom. HMBC would provide information about longer-range couplings (2-3 bonds) between protons and carbons, which is essential for confirming the connectivity between the 2,4-dichlorobenzoyl and the 2-hydroxyphenyl moieties through the amide linkage.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2,4-dichloro-N-(2-hydroxyphenyl)benzamide

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.5 | 110 - 140 |

| Amide N-H | > 9.0 | - |

| Phenolic O-H | Variable | - |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-O | - | 150 - 160 |

| Amide C=O | - | ~165 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, the absorption bands in the UV region are expected to arise from π → π* transitions within the aromatic rings and the amide group. The presence of the hydroxyl and chloro substituents, as well as the extended conjugation across the benzanilide (B160483) system, will influence the position and intensity of these absorption bands. Typically, benzamides exhibit strong absorption maxima below 300 nm. The specific substitution pattern of the target molecule is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzamide.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state sample, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide is not available in the cited literature, the structures of numerous related salicylanilides and benzamides have been determined, allowing for a detailed prediction of its molecular and crystal structure. nih.govresearchgate.net

Conformational Analysis and Tautomeric Forms

The conformation of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide is largely determined by the orientation of the amide linkage and the presence of intramolecular hydrogen bonds. Salicylanilides can exist in two primary planar conformations:

"Closed-ring" conformation: This form is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide (O-H···O=C). This creates a pseudo six-membered ring.

"Open-ring" conformation: In this form, an intramolecular hydrogen bond exists between the amide proton and the phenolic oxygen (N-H···O).

The relative stability of these conformations is influenced by the substituents on the aromatic rings. The presence of electron-withdrawing chloro groups on the benzoyl ring can affect the acidity of the amide proton and the basicity of the carbonyl oxygen, thus influencing the preferred hydrogen bonding mode.

While keto-enol tautomerism is theoretically possible for the salicylamide (B354443) moiety, the enol form is generally found to be overwhelmingly more stable in salicylanilide (B1680751) derivatives.

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the molecular structure and crystal packing of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide.

Intramolecular Hydrogen Bonding: As discussed above, a strong intramolecular hydrogen bond (either O-H···O=C or N-H···O) is expected to be a dominant feature of the molecular conformation. This interaction contributes to the planarity of the molecule. For example, in N-(2-hydroxy-5-methylphenyl)benzamide, a short intramolecular N-H···O contact is observed. nih.gov

Table 3: Typical Hydrogen Bond Geometries in Related Benzamide Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Citation |

|---|---|---|---|---|---|---|---|

| N1 | H1 | O1 | 0.889(18) | 2.518(17) | 3.1928(14) | 133.1(14) | nih.gov |

| O2 | H20 | O1 | - | - | - | - | nih.gov |

Crystal Packing and Supramolecular Assembly

The spatial arrangement of molecules in the crystalline state, governed by a network of non-covalent interactions, defines the supramolecular assembly. For 2,4-dichloro-N-(2-hydroxyphenyl)benzamide and its analogs, the crystal packing is predominantly directed by a combination of strong and weak hydrogen bonds, halogen interactions, and π-π stacking, leading to the formation of intricate and stable three-dimensional architectures.

A salient feature in the crystal structure of N-aryl salicylamides is the presence of a strong intramolecular N—H···O hydrogen bond between the amide proton and the oxygen of the hydroxyl group, or an O—H···O hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. This interaction typically results in the formation of a stable six-membered ring, significantly influencing the conformation of the molecule. For instance, in related compounds like N-(4-chlorophenyl)-2-hydroxybenzamide, intramolecular N—H···O and C—H···O hydrogen bonds both generate S(6) ring motifs. nih.gov The presence of the ortho-hydroxyl group is a critical determinant for this intramolecular hydrogen bonding, a feature that is expected to be prominent in 2,4-dichloro-N-(2-hydroxyphenyl)benzamide.

Intermolecular interactions are crucial in extending the molecular units into larger supramolecular structures. The most common of these is the intermolecular hydrogen bond, which often involves the amide and hydroxyl functionalities. In many benzamide derivatives, molecules are linked by N—H···O hydrogen bonds to form infinite chains or dimers. nih.govresearchgate.net For example, in N-(2,4-dichlorophenyl)benzamide, molecules are linked by N—H···O hydrogen bonds into infinite chains running along the b-axis. nih.gov Similarly, in 2,4-dichloro-N-p-tolyl-benzamide, N—H···O hydrogen bonds link the molecules into chains. nih.gov Given the presence of both hydroxyl and amide groups, 2,4-dichloro-N-(2-hydroxyphenyl)benzamide likely participates in a robust network of intermolecular hydrogen bonds, potentially forming chains or sheets.

Furthermore, π–π stacking interactions between the aromatic rings are a common feature in the crystal packing of benzamides, contributing to the stabilization of the supramolecular assembly. The extent of these interactions is influenced by the dihedral angle between the aromatic rings. In many N-arylbenzamides, the two aromatic rings are not coplanar. For example, in 2,4-dichloro-N-p-tolyl-benzamide, the dichlorobenzene and tolyl rings are inclined at 37.92 (6)° to one another. nih.govresearchgate.net In another related compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, π–π interactions are observed between neighboring thiazole (B1198619) and phenyl rings, with a centroid–centroid distance of 3.5905 Å. nih.gov These stacking interactions, often in concert with hydrogen bonds, lead to the formation of layered or columnar structures.

The interplay of these various intermolecular forces—strong intramolecular hydrogen bonds, intermolecular N—H···O and O—H···O hydrogen bonds, halogen bonding, and π–π stacking—dictates the final crystal packing and supramolecular assembly of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide and its derivatives. The specific arrangement will be a fine balance between the energetic contributions of each of these interactions.

Table of Crystallographic Data for Related Benzamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | Monoclinic | P2₁/c | 14.054 | 13.063 | 6.2880 | 101.578 | nih.gov |

| 2-chloro-N-(2-methylphenyl)benzamide | Orthorhombic | Pna2₁ | 9.746 | 6.077 | 20.797 | - | researchgate.net |

Table of Intermolecular Interaction Geometries in Related Benzamides

| Compound | Interaction Type | D···A (Å) | H···A (Å) | ∠DHA (°) | Symmetry Operation | Ref |

| N-(2,4-dichlorophenyl)benzamide | N—H···O | - | - | - | x, y-1, z | nih.gov |

| 2,4-dichloro-N-p-tolyl-benzamide | N—H···O | - | - | - | - | nih.gov |

| N-(4-chlorophenyl)-2-hydroxybenzamide | O—H···O | - | - | - | - | nih.gov |

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro N 2 Hydroxyphenyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural characteristics of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide at the atomic level. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties.

Density Functional Theory (DFT) Applications for Vibrational Wavenumbers and Structural Parameters

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the vibrational spectra and geometric parameters of molecules with high accuracy. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been instrumental in assigning vibrational modes and correlating them with experimental infrared (IR) and Raman spectra. esisresearch.orgconicet.gov.armdpi.com

Key Vibrational Modes for Benzamide Derivatives:

N-H Stretching: Typically appears as a strong, broad band in the IR spectrum. For N-(2,4-Dichlorophenyl)benzamide, the calculated value for this mode is 3489 cm⁻¹. orientjchem.org

C=O Stretching: The carbonyl stretching vibration is a characteristic and intense band. orientjchem.org

Ring Stretching: The benzene (B151609) rings exhibit several stretching vibrations. orientjchem.org

C-Cl Stretching: These vibrations are expected in the lower frequency region of the spectrum. orientjchem.org

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) for N-(2,4-Dichlorophenyl)benzamide orientjchem.org | General Expected Range (cm⁻¹) |

|---|---|---|

| N-H Stretching | 3489 | 3390 ± 60 |

| C=O Stretching | - | 1715-1680 |

| CNH Vibration | 1528 | - |

| NH Rocking | 1097 | - |

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For various benzamide derivatives, this energy gap has been calculated to understand their potential for charge transfer within the molecule. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying reactive sites. nih.govdergipark.org.tr The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (nucleophilic) and blue representing electron-poor areas (electrophilic). nih.govdergipark.org.tr For a molecule like 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, the MEP map would likely show negative potential around the oxygen and chlorine atoms, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl and amide groups would exhibit positive potential, indicating sites for nucleophilic interaction.

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netnih.gov |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. nih.govresearchgate.net This analysis examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). nih.govresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. nih.govresearchgate.net

First Hyperpolarizability Calculations for Non-Linear Optics Studies

The study of non-linear optical (NLO) properties of materials is a rapidly growing field due to their potential applications in optical technologies. The first hyperpolarizability (β) is a key parameter that determines a molecule's second-order NLO response. researchgate.netnih.gov Molecules with large β values are promising candidates for NLO materials. researchgate.netnih.govresearchgate.net

Computational methods, particularly DFT, are employed to calculate the first hyperpolarizability of organic molecules. researchgate.netmdpi.com For the related N-(2,4-Dichlorophenyl)benzamide, the first hyperpolarizability has been calculated, suggesting it is a promising candidate for future NLO studies. orientjchem.org The magnitude of hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation, all of which are present in the structure of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide. researchgate.net

| NLO Parameter | Significance |

|---|---|

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. |

| Polarizability (α) | Measure of the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β) | Determines the second-order NLO response. researchgate.netnih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents. nih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule. nih.govrsc.org

For a molecule like 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, MD simulations can explore the rotational freedom around the amide bond and the single bonds connecting the phenyl rings. This allows for the identification of the most stable conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study how the molecule interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. nih.govrsc.org Such studies are crucial for understanding the behavior of the molecule in a biological context.

Molecular Docking Studies for Receptor-Ligand Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov The docking process involves sampling different conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.gov

While specific docking studies for 2,4-dichloro-N-(2-hydroxyphenyl)benzamide were not found in the provided search results, studies on similar benzamide derivatives have demonstrated their potential to interact with various biological targets. For example, a derivative of 2,4-dichloro-benzamide has been identified as a potential inhibitor of dihydrofolate reductase (DHFR). mdpi.com Another study on 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, which share structural similarities, revealed interactions with acetylcholinesterase, a key enzyme in the central nervous system. nih.gov These studies suggest that 2,4-dichloro-N-(2-hydroxyphenyl)benzamide could also exhibit interesting biological activities by binding to specific protein targets. The binding modes typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.comresearchgate.net

| Receptor Target | Interacting Residues (Example from similar compounds) | Type of Interaction |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 mdpi.com | Hydrogen Bonding mdpi.com |

| Acetylcholinesterase (AChE) | Indole moiety of amino acids nih.gov | π-π Stacking nih.gov |

Structure Activity Relationship Sar Elucidation of 2,4 Dichloro N 2 Hydroxyphenyl Benzamide Analogs

Systematic Evaluation of Substituent Effects on Biological Activity

The systematic evaluation of substituent effects on the salicylanilide (B1680751) scaffold has provided valuable insights into the structural requirements for potent biological activity. Studies on analogs of niclosamide (B1684120), a closely related compound, have demonstrated that the nature and position of substituents on both aromatic rings are critical.

For instance, in the context of anti-glioblastoma activity, the substitution on the aniline (B41778) ring (the N-phenyl moiety) plays a significant role. Research on a series of niclosamide derivatives against U-87 MG human glioblastoma cells revealed that replacing the 4'-nitro (NO₂) group of niclosamide with an azido (B1232118) (N₃) or a trifluoromethyl (CF₃) group resulted in compounds with comparable, and in some cases, slightly enhanced cytotoxicity. utrgv.edu Conversely, replacing the 4'-nitro group with an amino (NH₂) group led to a significant decrease in activity. This suggests that electron-withdrawing groups at the 4'-position of the aniline ring are favorable for this particular biological activity. utrgv.edu The presence of a substituent at the 4'-position appears to be important for binding, as unsubstituted analogs showed diminished activity. utrgv.edu

The following table summarizes the cytotoxic activity of selected niclosamide analogs, illustrating the impact of substituents on the aniline ring.

| Compound | R4' Substituent | IC₅₀ (µM) against U-87 MG Cells |

|---|---|---|

| Niclosamide (1) | NO₂ | 1.55 |

| Analog 5 | NH₂ | 6.69 |

| Analog 6 | N₃ | 1.54 |

| Analog 7 | CF₃ | 1.51 |

| Analog 9 | H | 5.17 |

Data sourced from a study on niclosamide derivatives in human glioblastoma cells. utrgv.edu

These findings highlight the sensitivity of the biological activity to the electronic and steric properties of the substituents on the aniline portion of the molecule.

Impact of Halogenation Patterns on Pharmacological Profiles

The number and position of halogen atoms on the salicylanilide scaffold are critical determinants of biological activity. The parent compound, 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, features a dichlorinated benzoic acid moiety. The halogenation pattern influences not only the potency but also the selectivity of the compound.

In studies of niclosamide analogs, the role of the chlorine atoms has been investigated. For example, an analog of niclosamide lacking the chlorine atom at the 2'-position of the aniline ring (Compound 2 in the referenced study) exhibited anti-glioblastoma activity comparable to that of niclosamide itself. utrgv.edu Similarly, an analog without the chlorine at the 5-position of the salicylic (B10762653) ring (Compound 13) also showed potent activity. utrgv.edu This suggests that, for this specific activity, not all halogen atoms on the niclosamide scaffold are essential.

The following table presents a comparison of the cytotoxic activity of niclosamide and two of its analogs with altered halogenation patterns against U-87 MG glioblastoma cells.

| Compound | Description | IC₅₀ (µM) against U-87 MG Cells |

|---|---|---|

| Niclosamide (1) | 5-chloro-N-(2'-chloro-4'-nitrophenyl)-2-hydroxybenzamide | 1.55 |

| Analog 2 | 5-chloro-N-(4'-nitrophenyl)-2-hydroxybenzamide (lacks 2'-Cl) | 1.61 |

| Analog 13 | N-(2'-chloro-4'-nitrophenyl)-2-hydroxybenzamide (lacks 5-Cl) | 1.88 |

Data sourced from a study on the anti-glioblastoma activity of niclosamide derivatives. utrgv.edu

In the context of antibacterial activity, studies on other salicylanilide derivatives have shown that 2-chloro substitution on the aniline ring appears to be beneficial for the effect against Gram-positive bacteria. mdpi.com Compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide were found to be more active than their N-(4-chlorophenyl)-2-hydroxybenzamide counterparts. mdpi.com This indicates that the specific placement of halogens can fine-tune the antibacterial spectrum and potency.

Influence of Phenolic Hydroxyl Group and Linker Modifications on Activity

The phenolic hydroxyl group at the 2-position of the benzoyl moiety is a cornerstone for the biological activity of salicylanilides. Multiple studies have consistently shown that the removal or modification of this group often leads to a significant loss of activity. This hydroxyl group is believed to be crucial for forming key interactions, such as hydrogen bonds, with biological targets. It may also play a role in the molecule's ability to act as a protonophore, which is a proposed mechanism of action for some of its biological effects. nih.gov

While the phenolic group itself is vital, its temporary blockage through esterification has been explored as a strategy to potentially improve bioavailability and reduce toxicity. mdpi.com Such modifications can influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross biological membranes. mdpi.com

The amide linker (-CONH-) connecting the two aromatic rings is another critical structural feature. This linker provides a rigid framework that holds the salicylic acid and aniline moieties in a specific spatial orientation, which is necessary for binding to target molecules. Modifications to this linker are generally not well-tolerated. For instance, peptidomimetic studies on salicylanilide-based compounds, where the linker was extended, showed that the length and nature of the connecting chain are crucial. It was observed that the connecting linker between the chlorsalicylic and anilide cores must be substituted with a bulky and/or lipophilic chain for high antistaphylococcal activity. researchgate.net Triamides in the same study were found to be inactive, suggesting that excessive modification of the linker region is detrimental to activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For salicylanilide analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity and to design new, more potent derivatives.

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish biological activity. For example, in a 3D-QSAR study of salicylanilide benzoates as inhibitors of Mycobacterium tuberculosis, CoMFA and CoMSIA models were developed. sphinxsai.com The resulting contour maps could indicate, for instance, where bulky substituents are favored (sterically favorable regions) or where electron-withdrawing groups would be beneficial (electropositive potential favorable regions).

Similarly, a 3D-QSAR analysis was performed on a series of niclosamide analogs to guide structural optimization for activity against enzalutamide-resistant prostate cancer. nih.gov The models helped to explain the observed differences in antiproliferative activity. For instance, the most active analog, B9, which contains two trifluoromethyl (-CF₃) groups, was found to have these groups situated in a sterically favorable field according to the model. nih.gov In contrast, the least active analog, B7, with a cyano (-CN) group, had this substituent in a sterically unfavorable region. nih.gov

Such QSAR models are valuable tools in medicinal chemistry for rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources.

Mechanistic Investigations of Biological Activities in Vitro Studies of 2,4 Dichloro N 2 Hydroxyphenyl Benzamide and Its Derivatives

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of specific CA isoforms has been a therapeutic target for a range of conditions. nih.gov The inhibitory mechanism of compounds against CAs can vary, but for many classes of inhibitors, it involves interaction with the zinc ion in the enzyme's active site. nih.gov

While direct in vitro inhibitory data for 2,4-dichloro-N-(2-hydroxyphenyl)benzamide against carbonic anhydrase isoforms is not prominently available in the reviewed literature, studies on other benzamide (B126) derivatives, particularly those incorporating a 4-sulfamoyl moiety, have demonstrated potent inhibition. These sulfonamide-based benzamides have been shown to inhibit human carbonic anhydrase (hCA) isoforms I, II, VII, and IX, with inhibition constants (Kᵢ) in the low nanomolar to subnanomolar ranges for hCA II, VII, and IX. nih.govtubitak.gov.tr For instance, a series of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives showed effective inhibition against hCA-I and hCA-II. nih.gov

The general mechanism for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the catalytic Zn²⁺ ion within the active site. benthamdirect.com The binding is further stabilized by hydrophobic and π-stacking interactions with residues in the enzyme's active site. benthamdirect.com It is important to note that 2,4-dichloro-N-(2-hydroxyphenyl)benzamide lacks the sulfonamide group, which is a key pharmacophore for this classical CA inhibition mechanism. Therefore, its potential to inhibit CAs would likely proceed through a different mechanism, if at all.

Table 1: Inhibitory Activity of Selected Benzamide-4-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | hCA IX Kᵢ (nM) |

| Derivative 1 | 334.2 | 8.4 | 5.3 | 7.8 |

| Derivative 2 | 5.3 | 0.6 | 0.52 | 0.81 |

| Derivative 3 | 7.8 | 1.1 | 0.96 | 1.3 |

Data sourced from studies on benzamide derivatives incorporating a 4-sulfamoyl moiety. nih.gov

Glycosidase and Amylase Enzyme Modulation

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While specific studies on the glycosidase and amylase modulation by 2,4-dichloro-N-(2-hydroxyphenyl)benzamide were not identified, research on other benzamide derivatives indicates that this chemical scaffold can exhibit inhibitory activity against these enzymes.

For example, a series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues demonstrated potent in vitro α-glucosidase inhibition, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.govresearchgate.net This suggests that the benzamide moiety can serve as a valuable pharmacophore in the design of α-glucosidase inhibitors. nih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Glycosyl-1,2,3-1H-triazolyl Methyl Benzamide Derivatives

| Compound | IC₅₀ (µM) |

| Derivative 4c | 25.3 ± 0.8 |

| Derivative 4d | 26.1 ± 1.5 |

| Derivative 4f | 30.6 ± 2.1 |

| Acarbose (Standard) | 750.0 ± 12.5 |

Data represents the half-maximal inhibitory concentration (IC₅₀) against α-glucosidase. nih.gov

The mechanism of action for such inhibitors often involves binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Molecular docking studies with these active benzamide derivatives have shown good binding energies within the active site of the α-glucosidase enzyme. nih.gov

Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. google.com The inhibition of MAO-B is particularly relevant for conditions like Parkinson's disease. google.com

The kinetics of inhibition by these compounds are often found to be reversible and competitive, indicating that they vie with the natural substrate for binding to the active site of the enzyme. The selectivity for MAO-B over MAO-A is a critical factor in the development of therapeutic agents with fewer side effects. researchgate.net

Table 3: In Vitro MAO-B Inhibitory Activity of Selected Benzamide and Related Heterocyclic Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |

| Benzimidazole Chalcone Derivative (BCH2) | MAO-B | 0.80 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme activity. mdpi.comresearchgate.net

Macrophage Migration Inhibitory Factor (MIF) Antagonism

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases. frontiersin.org Antagonism of MIF is a promising therapeutic strategy, and this can be achieved by inhibiting its tautomerase activity or its binding to its receptor, CD74. nih.gov

Although direct evidence of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide acting as a MIF antagonist is not available in the reviewed literature, studies on other small molecules provide insight into the mechanisms of MIF inhibition. For instance, substituted N-phenylbenzisothiazolones have been investigated as inhibitors of MIF's tautomerase activity, with some compounds showing antagonist activity in the low micromolar range. nih.gov These compounds have also been shown to inhibit the binding of MIF to its receptor and subsequently reduce MIF-dependent cellular signaling pathways. nih.gov

A study on N-benzoyl-N'-phenylthiourea derivatives, which share a benzamide core, explored their potential as MIF inhibitors, though the in vitro activity was found to be low. ubaya.ac.id This highlights that while the benzamide scaffold is present in some MIF modulators, specific structural features are critical for potent antagonism.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of the VEGFR-2 tyrosine kinase is a well-established anti-cancer strategy. rsc.org

A study on a series of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives included the synthesis and in vitro testing of compounds with a N-(hydroxyphenyl)benzamide moiety for their ability to inhibit VEGFR-2. One of the synthesized intermediates, 4-(2-chloroacetamido)-N-(2-hydroxyphenyl)benzamide, is structurally very similar to the subject of this article. This class of compounds demonstrated potent VEGFR-2 inhibitory activity. nih.gov

The inhibitory mechanism of such compounds typically involves binding to the ATP-binding site in the kinase domain of VEGFR-2, which prevents autophosphorylation and the subsequent downstream signaling cascade that promotes angiogenesis. rsc.org The N-(hydroxyphenyl)benzamide portion of these molecules often acts as a key pharmacophore that interacts with amino acid residues in the DFG motif region of the enzyme. nih.gov

Table 4: In Vitro VEGFR-2 Inhibitory Activity of Selected N-(hydroxyphenyl)benzamide Derivatives

| Compound | IC₅₀ (nM) |

| Derivative 23l (N-(2-hydroxyphenyl) amide) | 5.8 |

| Derivative 23m (N-(4-hydroxyphenyl) amide) | 9.7 |

| Sorafenib (Standard) | 3.12 |

Data from a study on bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives containing N-(hydroxyphenyl)benzamide moieties. nih.gov

Receptor Interaction and Modulation Studies

While specific receptor interaction studies for 2,4-dichloro-N-(2-hydroxyphenyl)benzamide are limited, the broader class of benzamide derivatives has been extensively studied for its interaction with various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. These receptors are crucial targets for antipsychotic and other central nervous system-acting drugs.

For instance, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), a multitarget ligand, has shown moderate affinity for dopamine D₁, D₂, D₃ and serotonin 5-HT₂ₐ and 5-HT₇ receptors. nih.gov The interaction of such compounds with these aminergic GPCRs often involves an electrostatic interaction between a protonatable nitrogen atom in the molecule and a conserved aspartate residue in the receptor. nih.gov

Other studies on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which can be considered analogs of the N-phenyl portion of the title compound, have demonstrated high affinity and selectivity for D₂ dopamine receptors. nih.gov Similarly, various benzamide derivatives have been synthesized and evaluated as selective agonists for the 5-HT₄ serotonin receptor. nih.gov These findings underscore the potential of the N-(hydroxyphenyl)benzamide scaffold to interact with and modulate the activity of key neurotransmitter receptors.

Table 5: Receptor Binding Affinities of a Selected N-(2-hydroxyphenyl) Carboxamide Derivative (D2AAK4)

| Receptor | Kᵢ (nM) |

| Dopamine D₁ | 223 |

| Dopamine D₂ | 338 |

| Dopamine D₃ | 338 |

| Serotonin 5-HT₂ₐ | 92 |

| Serotonin 5-HT₇ | 245 |

Kᵢ values represent the inhibition constant, indicating the affinity of the compound for the receptor. nih.gov

Farnesoid X Receptor Alpha (FXRα) Antagonism and Dimerization Modulation

Research into the biological activities of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide derivatives has identified potent and selective antagonism of the Farnesoid X Receptor Alpha (FXRα), a key nuclear receptor in metabolic regulation. tandfonline.comnih.gov Studies on the derivative N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB) have been particularly illuminating. NDB functions as a selective antagonist of human FXRα (hFXRα). nih.gov

The binding of NDB to the ligand-binding domain (LBD) of FXRα induces a significant and unusual conformational change. nih.gov Unlike agonist binding which stabilizes an active monomeric state ready for heterodimerization with Retinoid X Receptor Alpha (RXRα), NDB binding promotes the formation of an hFXRα-LBD homodimer. nih.gov This structural rearrangement involves helices H11 and H12 (the activation function-2, AF-2, region), resulting in a conformation that is distinct from the active form of the receptor. nih.govtandfonline.com

This NDB-induced homodimerization effectively antagonizes the receptor's function. It hinders the formation of the transcriptionally active FXRα/RXRα heterodimer, thereby repressing the expression of FXRα target genes. nih.gov In primary mouse hepatocytes, NDB was shown to effectively reverse the agonist-induced expression of key target genes such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP). nih.gov Binding free energy calculations have indicated that NDB's affinity for FXRα is enhanced by protein dimerization and that the binding of NDB, in turn, stabilizes the interaction between the two subunits of the FXRα homodimer. tandfonline.com

| Finding | Mechanism | Experimental Evidence | Reference |

|---|---|---|---|

| Selective FXRα Antagonism | Functions as a selective antagonist of human FXRα. | Demonstrated in functional assays and primary mouse hepatocytes. | nih.gov |

| Homodimerization Induction | Binding of the antagonist induces the formation of an hFXRα-LBD homodimer. | Crystal structure analysis of the hFXRα-LBD in complex with the antagonist. | nih.gov |

| Conformational Rearrangement | Causes rearrangement of helix 11 (H11) and helix 12 (H12, AF-2). | X-ray crystallography and mutation analysis. | nih.govtandfonline.com |

| Inhibition of Heterodimerization | Antagonizes the interaction between FXRα and its partner receptor RXRα. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. | nih.gov |

| Target Gene Repression | Reverses agonist-stimulated expression of FXRα target genes. | Quantitative RT-PCR analysis of SHP and BSEP mRNA in primary hepatocytes. | nih.gov |

Other Relevant Nuclear Receptor Binding and Activation Studies

The nuclear receptor (NR) superfamily includes key regulators of metabolism such as the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptors (PPARs), in addition to FXR. tandfonline.com While extensive research has been conducted on the interaction of benzamide derivatives with FXRα, data on their binding to other nuclear receptors is less detailed.

Studies on the derivative NDB have highlighted its nature as a selective antagonist for FXRα. nih.gov This selectivity implies that its binding affinity and functional impact on other nuclear receptors are significantly lower. The development of machine learning models aims to better discriminate between ligands that act as agonists, antagonists, or non-functional binders for a range of nuclear receptors, which may help in characterizing the broader interaction profile of such compounds in the future. cell.com However, the current body of research strongly indicates that the primary activity of the studied benzamide antagonists is centered on FXRα, distinguishing it from pan-NR-modulating compounds. nih.govmdpi.com

Proposed Molecular Mechanisms of Action

Cellular Proton Gradient Disruption (e.g., Proton Shuttling Hypothesis)

One proposed mechanism of action for phenolic compounds like 2,4-dichloro-N-(2-hydroxyphenyl)benzamide is the disruption of cellular proton gradients, particularly across the inner mitochondrial membrane. frontiersin.org This "proton shuttling" or protonophore activity is hypothesized for lipophilic molecules that possess a weakly acidic proton, such as the one on the hydroxyl group of the compound.

According to this hypothesis, the molecule can pick up a proton from the acidic intermembrane space of the mitochondrion, become protonated, and, due to its lipid-soluble nature, diffuse across the inner mitochondrial membrane. nih.gov Upon reaching the alkaline mitochondrial matrix, it releases the proton, thereby short-circuiting the natural proton gradient established by the electron transport chain. nih.govnih.gov This uncoupling of oxidative phosphorylation dissipates the proton-motive force required for ATP synthase to produce ATP, leading to cellular energy depletion and potentially triggering downstream cell death pathways. nih.gov While this is a well-established mechanism for certain classes of chemical uncouplers, its specific contribution to the biological activity of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide requires direct experimental validation.

Apoptosis Induction Pathways (e.g., Caspase Activation)

Studies on N-substituted benzamides have demonstrated an ability to induce programmed cell death, or apoptosis, through intrinsic mitochondrial pathways. nih.gov Research using declopramide as a representative N-substituted benzamide showed that at sufficient concentrations, it triggers apoptosis in the human promyelocytic leukemia cell line HL-60. nih.gov

The mechanism involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the recruitment and activation of caspase-9, an initiator caspase. nih.govnih.gov The activation of caspase-9 subsequently initiates a cascade of effector caspases, which are responsible for the execution phase of apoptosis. nih.gov This apoptotic pathway was found to be functional even in p53-deficient HL-60 cells, indicating that the induction of apoptosis by these benzamides is independent of p53 tumor suppressor protein activation. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit this process, confirming the central role of the mitochondrial pathway. nih.gov

| Protein | Role in Pathway | Effect of Benzamide Treatment | Reference |

|---|---|---|---|

| Cytochrome c | Mitochondrial protein that initiates caspase activation upon cytosolic release. | Release into the cytosol is induced. | nih.gov |

| Apaf-1 | Cytosolic protein that binds cytochrome c to form the apoptosome. | Participates in the activation of caspase-9. | nih.gov |

| Caspase-9 | Initiator caspase activated by the apoptosome. | Activation is induced. | nih.gov |

| Bcl-2 | Anti-apoptotic protein that stabilizes the mitochondrial membrane. | Overexpression inhibits benzamide-induced apoptosis. | nih.gov |

| p53 | Tumor suppressor protein that can initiate apoptosis. | The apoptotic pathway is independent of p53 status. | nih.gov |

Anti-proliferative Mechanisms in Specific Cancer Cell Lines (e.g., MCF-7, HeLa, SKMEL-2, HL-60)

In addition to inducing apoptosis, N-substituted benzamides have been shown to exert anti-proliferative effects by interfering with the cell cycle. In the HL-60 cancer cell line, treatment with these compounds induced a distinct cell cycle block at the G2/M phase. nih.gov This arrest occurs prior to the onset of apoptosis and is also independent of p53 activation. nih.gov

While direct studies on 2,4-dichloro-N-(2-hydroxyphenyl)benzamide across a wide panel of cancer cells are limited, research on related structures provides insight into potential activities. For instance, various benzimidazole derivatives, which share structural similarities, have demonstrated anti-proliferative effects against the MCF-7 breast cancer cell line. nih.gov Similarly, other compounds have shown activity against the SK-MEL-28 human melanoma cell line. researchgate.net The specific mechanisms in these cell lines can vary but often involve cell cycle arrest or induction of apoptosis. At present, specific mechanistic data for the HeLa cervical cancer cell line in response to this particular benzamide are not available in the reviewed literature.

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | Induction of G2/M cell cycle arrest. | nih.gov |

| MCF-7 | Breast Cancer | Anti-proliferative activity observed with related benzimidazole derivatives. | nih.gov |

| SKMEL-2 | Melanoma | Anti-proliferative activity shown with various compounds. | researchgate.net |

| HeLa | Cervical Cancer | Data not available in the reviewed literature. | N/A |

Neuroprotective Mechanisms in Cellular Models (e.g., PC12 cells)

The rat pheochromocytoma (PC12) cell line is a widely used in vitro model for studying neurodegenerative disorders and mechanisms of neuroprotection. nih.govphcog.com While direct experimental data on the neuroprotective effects of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide in PC12 cells is not extensively documented, several potential mechanisms can be proposed based on common neuroprotective strategies observed in this model.

A key mechanism would be the modulation of apoptosis. Neuroprotective compounds often protect PC12 cells from cytotoxic insults by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax. nih.govmednexus.org Another critical pathway involves the maintenance of mitochondrial health. This includes the restoration of the mitochondrial membrane potential, which is often compromised during cellular stress, and the inhibition of intracellular reactive oxygen species (ROS) production. nih.gov The activation of antioxidant pathways, such as the Nrf2/ARE pathway, is another established mechanism by which compounds can protect PC12 cells from oxidative damage. nih.gov Therefore, it is plausible that if this benzamide were to exhibit neuroprotective properties, it could involve one or more of these pathways: regulating apoptosis-related genes, preserving mitochondrial function, or mitigating oxidative stress.

Medicinal Chemistry and Drug Discovery Research Focused on 2,4 Dichloro N 2 Hydroxyphenyl Benzamide

Lead Compound Identification and Optimization Strategies

The journey of drug discovery often begins with a "lead compound," a molecule that exhibits a desired biological activity but may require significant modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The N-(hydroxyphenyl)benzamide core, as seen in 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, is a common starting point for such optimization efforts.

Optimization strategies are heavily reliant on understanding the structure-activity relationship (SAR), which details how specific chemical modifications influence the compound's biological effects. For a molecule like 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, medicinal chemists would systematically explore modifications to its three key regions:

The Dichlorinated Benzene (B151609) Ring: The position and number of halogen atoms can significantly impact binding affinity and metabolic stability. SAR studies on related scaffolds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, have shown that substitutions on this ring are crucial for transcriptional potency and can aid in tighter packing within the target's binding site. nih.govnih.gov

The Amide Linker: This central feature is critical for maintaining the structural integrity of the molecule. While generally stable, it can be replaced with bioisosteres (groups with similar physical or chemical properties) to modulate properties like solubility or metabolic resistance.

The Hydroxyphenyl Ring: The hydroxyl (-OH) group is a key hydrogen bond donor and can be crucial for target interaction. Its position on the phenyl ring is a critical determinant of activity. Researchers synthesizing derivatives of N-(3-hydroxyphenyl)benzamide have demonstrated that modifications at this position can yield compounds with potent enzyme inhibitory activity. researchgate.netindexcopernicus.com

The process of lead optimization aims to improve a compound's "drug-likeness" by enhancing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, a topic explored further in section 7.4.

Development of Novel Benzamide (B126) Scaffolds for Therapeutic Applications

The benzamide moiety is a versatile scaffold that has been incorporated into a vast number of approved drugs and clinical candidates. researchgate.net Its prevalence stems from its stability and its capacity to serve as a rigid linker that correctly orients other functional groups for optimal target engagement. Research into N-(hydroxyphenyl)benzamide and related structures has led to the development of novel scaffolds with a wide array of therapeutic applications.

Benzamide derivatives have been investigated for a multitude of biological activities, including:

Anticancer Agents: Many benzamide-containing compounds have been designed as inhibitors of key enzymes in cancer progression, such as histone deacetylases (HDACs). nih.gov

Antimicrobial Agents: The benzamide scaffold is present in molecules designed to combat bacterial and parasitic infections. researchgate.net

Enzyme Inhibitors: As seen in studies on N-(3-hydroxyphenyl)benzamide derivatives, this class of compounds can effectively inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. researchgate.net

Neuroprotective Agents: A related compound, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has been identified as a potent calcineurin inhibitor with potential therapeutic applications in Parkinson's disease. nih.gov

The development process often involves synthesizing a library of related compounds where different chemical groups are attached to the core benzamide scaffold. These libraries are then screened against various biological targets to identify new therapeutic leads. For instance, novel N-substituted aminobenzamide scaffolds have been developed and tested as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme for the treatment of diabetes. dovepress.com

| Therapeutic Area | Example Target/Application | Key Structural Feature |

| Oncology | Histone Deacetylase (HDAC) Inhibition | N-hydroxybenzamide |

| Infectious Disease | Antiplasmodial (Malaria) | 2-Phenoxybenzamide |

| Neurodegenerative Disease | Calcineurin Inhibition | N-(chloro-hydroxyphenyl)benzamide |

| Metabolic Disease | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | N-substituted aminobenzamide |

Exploration of Multi-Targeting Approaches

Complex diseases like cancer and neurodegenerative disorders are often caused by the dysregulation of multiple biological pathways. This realization has led to a shift from the traditional "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with two or more distinct biological targets, potentially offering improved efficacy and a lower likelihood of drug resistance.

The 2,4-dichloro-N-(2-hydroxyphenyl)benzamide structure contains pharmacophoric elements—the benzamide and hydroxyphenyl groups—that are well-suited for incorporation into MTDL design. By combining these known active fragments, researchers can create hybrid molecules with multiple mechanisms of action.

A prime example is the development of benzamide-hydroxypyridinone hybrids as potential treatments for Alzheimer's disease. nih.govnih.gov In this work, researchers merged a benzamide scaffold, known to provide monoamine oxidase B (MAO-B) inhibition, with a hydroxypyridinone (HPO) moiety, which is an excellent iron chelator. The resulting hybrid molecules could simultaneously address two key pathological factors in Alzheimer's: neurotransmitter degradation (via MAO-B) and iron-induced oxidative stress. nih.gov This strategy highlights the potential of using the N-(hydroxyphenyl)benzamide core as a foundation for building sophisticated, multi-targeting therapeutic agents.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

Before a promising compound can advance to clinical trials, it must exhibit an acceptable safety and pharmacokinetic profile. The ADMET properties of a drug candidate determine its fate in the body. In the past, these properties were evaluated late in the drug discovery process through costly and time-consuming experimental studies. Today, computational, or in silico, methods are used early on to predict the ADMET profile of a molecule, allowing for the early deselection of compounds with poor drug-like properties. jonuns.com

For a compound like 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, various computational models can predict key parameters. These predictions are based on the molecule's structure and physicochemical properties. In silico tools can provide valuable insights into:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating the ability to cross the blood-brain barrier and predicting plasma protein binding.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predicting the clearance rate of the compound. researchgate.net

Toxicity: Flagging potential for mutagenicity, hepatotoxicity (liver toxicity), or other adverse effects. researchgate.net

Studies on related bicyclo (aryl methyl) benzamides and other derivatives routinely employ these predictive models. mdpi.comresearchgate.net The data generated helps guide the optimization process. For example, if a compound is predicted to have poor solubility, chemists can add polar functional groups. If it is predicted to be rapidly metabolized, modifications can be made to block the metabolic site. This iterative cycle of in silico prediction and chemical synthesis accelerates the development of safer and more effective drug candidates.

| ADMET Parameter | Predicted Property for a Benzamide-type Compound | Implication for Drug Development |

| Absorption | High gastrointestinal (GI) absorption | Good potential for oral administration. |

| Distribution | Blood-Brain Barrier (BBB) penetration | Suitable for targeting central nervous system disorders. |

| Metabolism | No inhibition of major CYP enzymes (e.g., CYP2D6, CYP3A4) | Lower risk of drug-drug interactions. |

| Excretion | Moderate total clearance | Indicates an appropriate half-life in the body. |

| Toxicity | Non-mutagenic, Non-hepatotoxic | Favorable preliminary safety profile. |

Future Research Directions and Translational Potential for 2,4 Dichloro N 2 Hydroxyphenyl Benzamide Research

Advanced Mechanistic Elucidation and Target Identification

A foundational step in the development of any bioactive compound is the precise identification of its molecular target(s) and the elucidation of its mechanism of action. For 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, moving beyond preliminary phenotypic screening to pinpoint its specific cellular binding partners is critical. Future research should employ advanced methodologies for this "target deconvolution" process. nih.govcreative-biolabs.com

Modern chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological system, such as a cell lysate or even in vivo. mdpi.comnih.gov Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can provide an unbiased view of a compound's interactome. mdpi.com By synthesizing a probe version of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, researchers can isolate and identify its protein targets using mass spectrometry. davuniversity.orgresearchgate.net This approach helps in understanding not only the intended therapeutic targets but also potential off-targets that could lead to adverse effects. nih.gov

Furthermore, structural proteomics methods, such as limited proteolysis coupled with mass spectrometry (LiP-MS), can reveal how the binding of the compound alters a protein's structure. biognosys.com This provides deep mechanistic insights into whether the compound acts as an inhibitor, activator, or modulator of the target protein's function. biognosys.com These advanced proteomic approaches are essential for validating potential targets and de-risking the progression of the compound through the drug development pipeline. biognosys.commetwarebio.com

| Methodology | Principle | Application for 2,4-dichloro-N-(2-hydroxyphenyl)benzamide |

|---|---|---|

| Chemical Proteomics (e.g., ABPP, CCCP) | Uses a modified version of the small molecule (probe) to capture and identify binding proteins from cell or tissue extracts. mdpi.comresearchgate.net | Unbiased identification of direct protein targets and off-targets in relevant disease models. |

| Affinity Chromatography | Immobilizes the compound on a solid support to "fish" for interacting proteins in a biological sample. creative-biolabs.com | Isolation and subsequent identification of specific binding partners via mass spectrometry. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Measures changes in protein conformation upon ligand binding by observing altered protease accessibility. biognosys.com | Provides structural and mechanistic insights into how the compound affects its target's function. |

| Genomics/Genetics-Based Platforms | Utilizes techniques like CRISPR or yeast deletion/overexpression screens to identify genes that modify sensitivity to the compound. researchgate.net | Infers the compound's target or pathway by identifying genetic dependencies. |

Exploration of New Therapeutic Modalities for Benzamide (B126) Derivatives

The traditional paradigm of drug discovery has focused on small molecules that inhibit or activate a protein's function. However, the field is rapidly expanding to include new therapeutic modalities that can address targets previously considered "undruggable." nih.govacs.org The benzamide scaffold is well-suited for incorporation into these novel platforms.

One of the most promising new modalities is Targeted Protein Degradation (TPD), particularly through the use of Proteolysis Targeting Chimeras (PROTACs). bcg.comcas.org A PROTAC is a bifunctional molecule that links a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. cas.org Notably, benzamide-type structures have been successfully developed as binders for the Cereblon (CRBN) E3 ligase, a key component in many PROTACs. nih.gov Future research could explore whether the 2,4-dichloro-N-(2-hydroxyphenyl)benzamide structure can be adapted to bind to a disease-relevant protein, and then linked to a known E3 ligase ligand to create a novel PROTAC.

Other emerging modalities where this compound could be relevant include Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). acs.orgbiopharmatrend.com In these approaches, a potent small molecule "payload" is attached to an antibody or peptide that specifically targets a particular cell type, such as a cancer cell. biopharmatrend.com This strategy enhances the therapeutic window by delivering the cytotoxic agent directly to the site of action. If 2,4-dichloro-N-(2-hydroxyphenyl)benzamide is found to possess high potency against a particular cellular target, it could be developed as a payload for a targeted delivery system.

| Modality | Description | Potential Application |

|---|---|---|

| PROTACs (Proteolysis Targeting Chimeras) | Bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ligase. bcg.com | Develop the benzamide core as a ligand for a novel protein of interest or as a Cereblon (CRBN) binder. nih.gov |

| Molecular Glues | Small molecules that induce an interaction between two proteins that would not normally associate, often leading to degradation. researchgate.net | Screening for the ability to induce degradation of disease-relevant proteins via E3 ligase recruitment. |

| Antibody-Drug Conjugates (ADCs) | A potent small-molecule payload attached to a monoclonal antibody that targets specific cells. acs.org | Use as a cytotoxic "payload" if the compound demonstrates high potency, for targeted delivery to cancer cells. |

| Peptide-Drug Conjugates (PDCs) | Similar to ADCs, but use a homing peptide for targeting, offering enhanced tissue penetration. biopharmatrend.com | Application as a payload for targeted therapies where smaller size is advantageous. |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The sheer volume and complexity of data in modern drug discovery necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are transforming the field by enabling more efficient and accurate analysis of large datasets. cas.org

For 2,4-dichloro-N-(2-hydroxyphenyl)benzamide, AI/ML can be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of newly designed benzamide analogues based on their chemical structures. frontiersin.orgnih.gov This accelerates the optimization process by prioritizing the synthesis of compounds with the highest probability of success. digitellinc.com

Furthermore, generative AI models can be used for de novo drug design. researchgate.net By learning from vast libraries of known active compounds, these models can propose entirely novel benzamide derivatives that are optimized for specific properties like high potency, selectivity, and favorable pharmacokinetic profiles. researchgate.netbuckingham.ac.uk ML can also be used to predict off-target effects and potential toxicity, helping to design safer medicines from the outset. cas.org The integration of these computational approaches with experimental validation creates a powerful cycle of design, testing, and learning that can significantly shorten drug discovery timelines.

Collaborative Research Opportunities and Interdisciplinary Approaches

The journey of a drug from a laboratory concept to a clinical therapy is immensely complex, costly, and requires a wide array of expertise. acs.org The future development of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide and its derivatives will be significantly enhanced by fostering collaborative and interdisciplinary research models.

Academic-industry partnerships are particularly crucial. acs.orgnih.gov Academic labs often excel at novel target discovery and elucidating complex biological pathways, while pharmaceutical companies possess the deep expertise in medicinal chemistry, drug metabolism, pharmacokinetics, and regulatory affairs necessary for drug development. acs.orgresearchgate.net A collaboration focused on this benzamide derivative could leverage academic insights into its mechanism of action to fuel an industry-led drug optimization program. tandfonline.com

An effective research program would be inherently interdisciplinary, bringing together medicinal chemists, pharmacologists, structural biologists, data scientists, and clinicians. ucsd.edu This integrated approach ensures that all facets of the drug discovery process, from molecular design to translational studies, are considered in parallel. Such a model accelerates innovation and increases the likelihood of successfully translating a promising compound like 2,4-dichloro-N-(2-hydroxyphenyl)benzamide into a valuable therapeutic agent. acs.orgyale.edu

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-N-(2-hydroxyphenyl)benzamide?

Methodological Answer: The compound is typically synthesized via a two-step process:

- Step 1: React 2,4-dichlorobenzoyl chloride with 2-aminophenol under Schotten-Baumann conditions. Use a base like NaOH or NaHCO₃ in a water/THF biphasic system to facilitate amide bond formation .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization (65–90%) depends on stoichiometric control of the benzoyl chloride and reaction time (1.5–2 hours) .

Key Characterization Data:

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm aromatic substitution patterns and amide bond integrity. For example, the hydroxyl proton (δ ~10.35 ppm) and amide NH (δ ~10.08 ppm) in DMSO-d₆ indicate hydrogen bonding .